

Spectroscopic and Biological Profile of 6,7-Dimethoxy-4-hydroxyquinazoline: A Technical Guide

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Compound of Interest

Compound Name: 6,7-dimethoxy-1*H*-quinazolin-4-one

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This technical guide provides a comprehensive overview of the spectroscopic data for 6,7-dimethoxy-4-hydroxyquinazoline, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways. It is important to note that 6,7-dimethoxy-4-hydroxyquinazoline exists predominantly in its tautomeric form, 6,7-dimethoxyquinazolin-4(3*H*)-one. The data presented herein corresponds to this more stable tautomer.

Spectroscopic Data

The structural elucidation of 6,7-dimethoxyquinazolin-4(3*H*)-one relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following tables summarize the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3*H*)-one (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.1	br s	1H	N-H
~7.9	s	1H	H-2
~7.4	s	1H	H-5
~7.1	s	1H	H-8
~3.9	s	3H	OCH ₃ (C7)
~3.8	s	3H	OCH ₃ (C6)

Note: Chemical shifts are predicted based on the general quinazolinone scaffold and data from substituted analogs. The broad singlet for the N-H proton is characteristic and its chemical shift can be concentration-dependent.

Table 2: ^{13}C NMR Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

Chemical Shift (δ) ppm	Assignment
~164.0	C-4
~155.0	C-7
~149.0	C-6
~148.0	C-8a
~145.0	C-2
~114.0	C-4a
~108.0	C-5
~100.0	C-8
~56.0	OCH ₃ (C7)
~55.8	OCH ₃ (C6)

Note: These chemical shifts are estimated based on known values for the quinazolinone core and related structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Table 3: Mass Spectrometry Data for 6,7-Dimethoxyquinazolin-4(3H)-one

m/z (Mass/Charge Ratio)	Ion Type	Predicted Relative Abundance
207.07	[M+H] ⁺	High
206.07	[M] ⁺	Moderate to High

Note: In Electrospray Ionization (ESI-MS), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of C₁₀H₁₀N₂O₃ is 206.20 g/mol.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data for 6,7-Dimethoxyquinazolin-4(3H)-one (Predicted)

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3200-3000	N-H Stretch	Amide (N-H)
3000-2850	C-H Stretch (sp ³)	Methoxy (CH ₃)
~1680	C=O Stretch (Amide I)	Amide (C=O)
~1620	C=N Stretch	Imine
~1600, ~1500	C=C Stretch	Aromatic ring
~1250	C-O Stretch	Aryl ether

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following are standard protocols for the analysis of 6,7-dimethoxyquinazolin-4(3H)-one.

Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

A common method for the synthesis of the quinazolinone core is through the reaction of an anthranilate derivative with a source of the C2 and N3 atoms.

- **Reaction Setup:** To a solution of methyl 4,5-dimethoxyanthranilate in a suitable high-boiling solvent such as dimethylformamide (DMF), phosphorous oxychloride is added dropwise at a low temperature (e.g., 0 °C).
- **Reaction Execution:** The reaction mixture is allowed to warm to room temperature and stirred for a specified time until the reaction is complete, often indicated by the formation of a solid precipitate.
- **Work-up and Purification:** The reaction mixture is then quenched by carefully adding it to ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one as a solid.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of 6,7-dimethoxyquinazolin-4(3H)-one is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- **¹H NMR Data Acquisition:** The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a 45° pulse angle, and a relaxation delay of 1-2 seconds.
- **¹³C NMR Data Acquisition:** The spectrum is acquired with proton broadband decoupling. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds.
- **Data Processing:** The raw data is processed by Fourier transformation. The spectrum is then phased, and the chemical shifts are calibrated to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source and a mass analyzer (e.g., Time-of-Flight or Quadrupole) is used.
- Data Acquisition: The sample solution is infused into the ESI source. The spectra are typically acquired in positive ion mode to observe the protonated molecule $[M+H]^+$.

Infrared (IR) Spectroscopy (KBr Pellet Method)

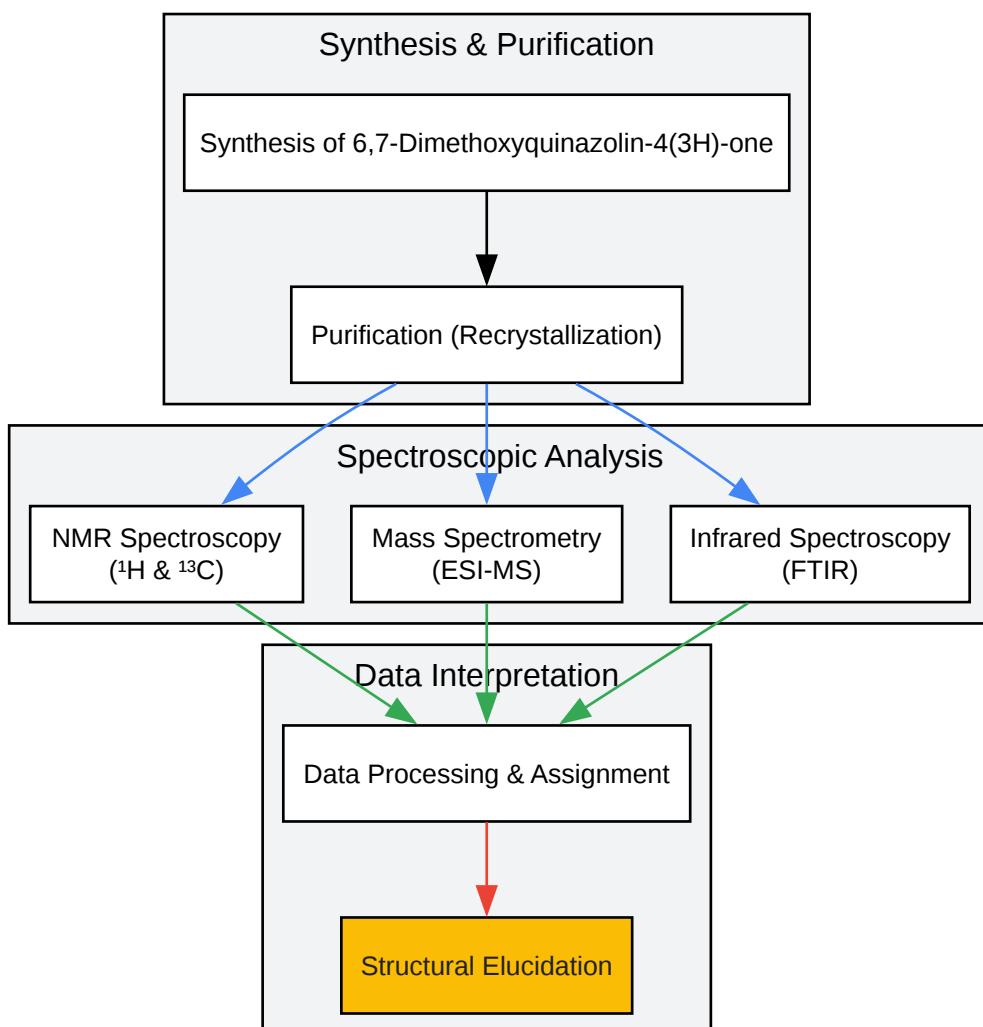
- Sample Preparation: 1-2 mg of 6,7-dimethoxyquinazolin-4(3H)-one is finely ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample chamber is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .

Biological Activity and Signaling Pathways

Quinazoline derivatives are a well-known class of compounds that exhibit a wide range of biological activities, including acting as inhibitors of protein kinases. Many quinazoline-based drugs target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways, which are crucial in cancer cell proliferation and angiogenesis.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of 6,7-dimethoxy-4-hydroxyquinazoline.

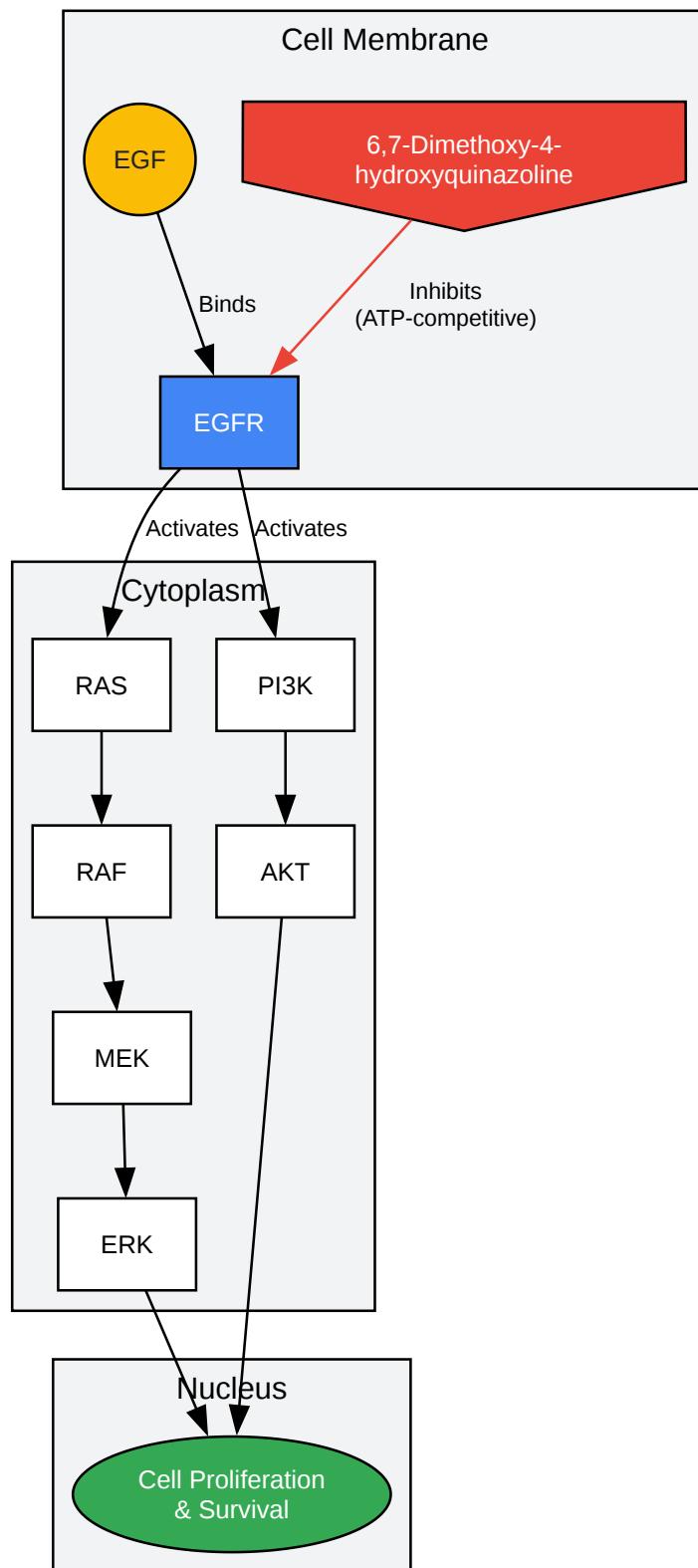


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Caption: Workflow for the synthesis and spectroscopic characterization.

EGFR Signaling Pathway Inhibition

Quinazoline derivatives are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase. By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades that lead to cell proliferation and survival.

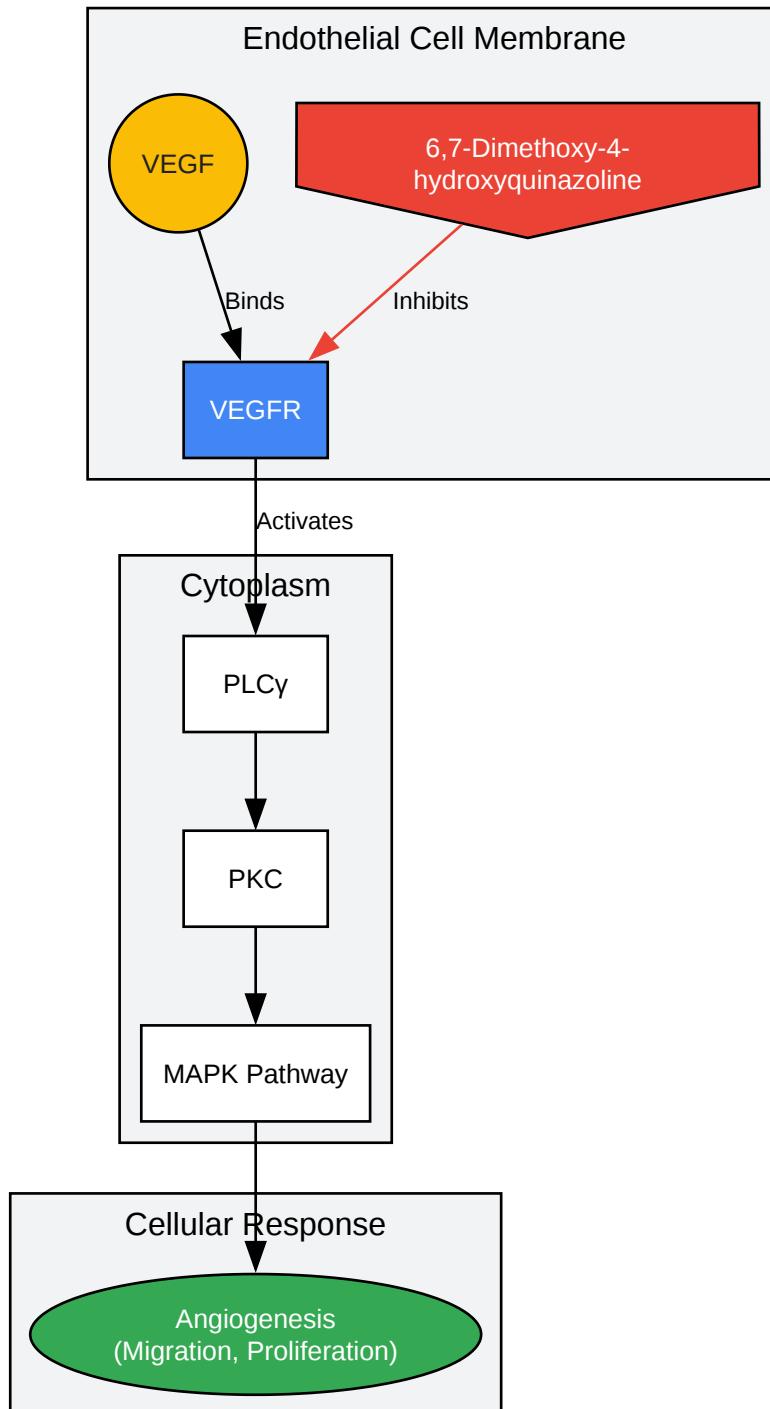


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Caption: Inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway Inhibition

Similar to their action on EGFR, certain quinazoline derivatives can inhibit VEGFR, a key receptor in angiogenesis (the formation of new blood vessels). By blocking VEGFR signaling, these compounds can suppress tumor growth by cutting off its blood supply.



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Caption: Inhibition of the VEGFR signaling pathway.

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